Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .
Scientific Research Applications
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It is studied for its potential use as a pesticide or herbicide, given its activity against certain plant pathogens.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolinone Derivatives: These compounds also possess antimicrobial and anticancer properties and are structurally related to triazolopyrimidines.
Uniqueness
Methyl 2-(2-ethyl-7-oxo-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate is unique due to its specific substitution pattern and the presence of the methyl ester group, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
methyl 2-(2-ethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-3-7-12-10-11-6(5-9(16)17-2)4-8(15)14(10)13-7/h4H,3,5H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIHLMYADMMBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.